![molecular formula C19H13F6N3OS B2544796 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 626227-18-7](/img/structure/B2544796.png)
2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a cyano group (-CN), a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and an acetamide group (CH3CONH2). These groups are attached to a cyclopenta[b]pyridine ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group is known to have a significant electronegativity, which could influence the overall structure and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the cyano, trifluoromethyl, sulfanyl, and acetamide groups. These groups could participate in various chemical reactions, including substitution and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For instance, the trifluoromethyl group is known to lower the basicity of compounds and increase their acidity .Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
The chemical compound 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a potent and selective chemical inhibitor, crucial for studying the metabolism of small-molecule drugs in human liver microsomes. Cytochrome P450 (CYP) enzymes metabolize a diverse number of drugs, making the selectivity of inhibitors like this compound vital for deciphering the involvement of specific CYP isoforms and predicting drug-drug interactions (Khojasteh et al., 2011).
Pharmacophore Design for p38α MAP Kinase Inhibitors
The structure of 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide contributes to the pharmacophore design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase. This kinase plays a significant role in proinflammatory cytokine release, and inhibitors targeting this pathway are crucial for developing anti-inflammatory therapies. The tri- and tetra-substituted imidazole scaffolds, of which this compound is a part, are highlighted for their selectivity and potency (Scior et al., 2011).
Trifluoromethylation and Drug Design
The trifluoromethyl groups present in 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide are of significant interest in antitubercular drug design. The incorporation of trifluoromethyl (-CF3) substituents has been shown to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents effectively. This review underscores the role of -CF3 in enhancing the drug-likeness and antitubercular activity of such compounds, suggesting its potential for future drug development (Thomas, 1969).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F6N3OS/c20-18(21,22)10-3-1-4-11(7-10)27-15(29)9-30-17-13(8-26)16(19(23,24)25)12-5-2-6-14(12)28-17/h1,3-4,7H,2,5-6,9H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZDFIHWWPTZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzhydryl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2544717.png)


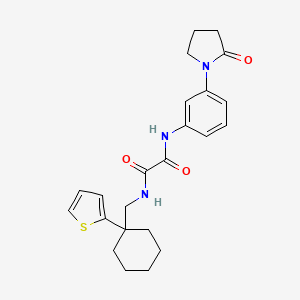
![2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2544723.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2544725.png)

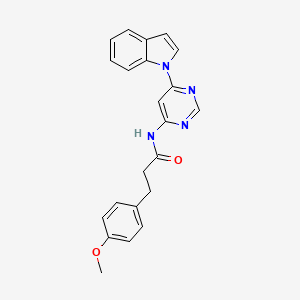
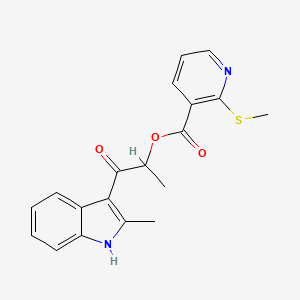
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-fluorobenzenesulfonamide](/img/structure/B2544729.png)
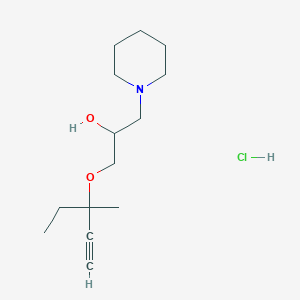
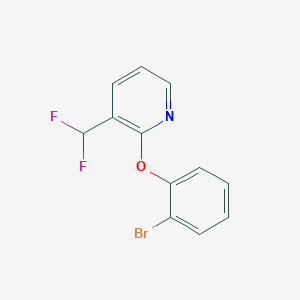

![4-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2544736.png)